molecular formula C11H14N2O3 B13492655 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13492655
M. Wt: 222.24 g/mol
InChI Key: FAIWFPHQIOBPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2-chloro-3-nitropyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form the corresponding pyridine-3-oxide. This intermediate is then reacted with 1,4-dioxane in the presence of potassium carbonate to yield the oxan-4-yl derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, dimethyl sulfoxide (DMSO), potassium carbonate, and 1,4-dioxane. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties that are not observed in other pyridinecarboxylic acid derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

6-(oxan-4-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)8-1-2-10(12-7-8)13-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)(H,14,15)

InChI Key

FAIWFPHQIOBPFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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